molecular formula Sn(CH3COO)4<br>C8H12O8Sn B1588431 Tin(IV) acetate CAS No. 2800-96-6

Tin(IV) acetate

Cat. No. B1588431
CAS RN: 2800-96-6
M. Wt: 354.89 g/mol
InChI Key: YJGJRYWNNHUESM-UHFFFAOYSA-J
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Description

Tin(IV) acetate is an inorganic compound that is composed of tin and acetate ions. It is a white, crystalline solid with a molecular weight of 357.8 g/mol. Tin(IV) acetate is a popular reagent in organic synthesis due to its high reactivity with a variety of functional groups. It has a wide range of applications in scientific research and can be used to synthesize a variety of compounds.

Scientific Research Applications

  • Materials Science and Surface Properties of Tin Oxide : Tin(IV) oxide, closely related to Tin(IV) acetate, is studied for its applications in solid-state gas sensors, oxidation catalysts, and transparent conductors. The surface science studies of tin oxide, including single crystal surfaces, powder, and polycrystalline films, reveal its suitability for these applications. The dual valency of Sn in SnO2 is a critical aspect, facilitating reversible surface composition transformations based on oxygen chemical potential (Batzill & Diebold, 2005).

  • Synthesis and Molecular Structure Studies : Research on the synthesis and molecular structure of acetatotrichloro(triphenylphosphine oxide)tin(IV) highlights the importance of Tin(IV) acetate in complex formation and structural chemistry. This complex is synthesized via reactions involving stannic chloride, acetic acid, and triphenylphosphine oxide (Masaki, Matsunami, Okimoto, & Ueda, 1978).

  • Nanocomposite Ion Exchangers and Antibacterial Activities : A study on cellulose acetate-tin (IV) phosphate nanocomposite (CA/TPNC) explores its ion exchange capacity, pH titration, elution behavior, thermal stability, distribution coefficient, and notably, its antibacterial activities against E. coli bacteria (Rathore, Sharma, Pathania, & Gupta, 2014).

  • Electrochemical Applications : Tin(IV) oxide electrodes, derived from Tin(IV) acetate, are used for electrochemical studies such as the oxidation of benzene or reduction of phenanthrene. They facilitate in situ observation of intermediates and products of electrode reactions, offering insights into organic oxidations and reductions (Osa & Kuwana, 1969).

  • Photovoltaic and Solar Energy Applications : Tin(IV) oxide nanostructures, which can be derived from Tin(IV) acetate, are used as electron transport layers in perovskite solar cells (PSCs). Their properties, such as larger surface areas for transporting electron carriers, are critical for the performance and efficiency of PSCs (Yelzhanova, Nigmetova, Aidarkhanov, Daniyar, Baptayev, Balanay, Jumabekov, & Ng, 2022).

  • Green Synthesis of Nanoparticles : The green synthesis of Tin(IV) oxide nanoparticles, potentially derived from Tin(IV) acetate, is an eco-friendly and cost-effective method with applications in infectious diseases treatment, catalytic, and sensor applications. The study emphasizes the environmental and biological advantages of this synthesis approach (Sudhaparimala, Gnanamani, & Mandal, 2014).

properties

IUPAC Name

tin(4+);tetraacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.Sn/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGJRYWNNHUESM-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sn(CH3COO)4, C8H12O8Sn
Record name tin(IV) acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432055
Record name Tin(IV) acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tin(IV) acetate

CAS RN

2800-96-6
Record name Tin(IV) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin(IV) acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ruf, U.S. Pat. No. 5,068,373, Entitled Method for the Preparation of Anhydrous Tin—(IV)—Carboxylates, issued Nov. 26, 1991, relates to a method of reacting metallic tin or tin (II) acetate with an excess of acetic anhydride to produce tin (IV) acetate. The tin (IV) acetate is separated from the reaction mixture and used as separated or, if desired, is subsequently converted to tin (IV) carboxylate having four or more carbon atoms by reaction with the appropriate carboxylic acid.
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Tin—(IV)—Carboxylates
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Synthesis routes and methods II

Procedure details

In order to produce tin-(IV)-acetate, expensive intermediate compounds first have to be prepared such as, for example, thallium acetate. The thallium acetate is reacted in acetic acid anhydride with tin-(IV)-iodide or tin-(IV)-bromide to obtain tin-(IV)-acetate. This procedure is exceedingly cumbersome and, from an economics point of view, requires substantial expenditure.
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Synthesis routes and methods III

Procedure details

Catalyst preparation was conducted as follows. That is, 1.5 g of commercial tin (II) acetate (a product of Kanto Chemical Company, Inc.) was dissolved in 150 ml of acetic acid with heating. The solution was cooled to room temperature to obtain a solution of tin acetate in acetic acid. 5 g of a commercial silicon dioxide powder having an average particle diameter of 25 μm (a product of Mizusawa Industrial Chemicals, Ltd.) was weighed in a 500-ml beaker, after which 200 ml of water was added to suspend the silicon dioxide powder therein. To the suspension being stirred were slowly added dropwise the above-prepared solution of tin acetate in acetic acid and 25 ml of an aqueous palladium nitrate solution containing 1 g/l of palladium, simultaneously. After the completion of the dropwise addition, the mixture was heated to 80° C. with stirring, to evaporate and remove the acetic acid and water in the mixture. The residue was dried to obtain a powder. The powder was calcined in an air stream at 500° C. for 1 hours and then reduced in a hydrogen stream at 250° C. for 1 hour to obtain a catalyst in which palladium and tin were supported in amounts of 0.5% by weight and 15% by weight, respectively, based on the weight of the silicon dioxide used.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
PG Harrison, MI Khalil, N Logan - Inorganica Chimica Acta, 1978 - Elsevier
Triphenylphosphine and -arsine react with tin(IV) nitrate in carbon tetrachloride to afford dinitratotin(IV) bis(diphenylphosphonate and arsonate), (Ph 2 EO 2 ) 2 Sn(NO 3 ) 2 (E = P and As…
Number of citations: 8 www.sciencedirect.com
AK Sawyer, C Frey, RA Collupy… - Synthesis and Reactivity …, 1989 - Taylor & Francis
Tin(IV) acetate is prepared in nearly quantitative yield in only 4 hours from tetraphenyltin by the action of either a refluxing acetic acid-acetic anhydride mixture, or by acetic acid alone. …
Number of citations: 4 www.tandfonline.com
AK Sawyer, C Frey - Synthesis and Reactivity in Inorganic and …, 1983 - Taylor & Francis
A Simple Synthesis of Tin(IV) Acetate from Tetraphenyltin Page 1 SYNTH. REACT. INORG. MET.-ORG. CHEM., 13(2), 259-262 (1983) A SIMPLE SYNTHESIS OF TIN(IV) ACETATE …
Number of citations: 9 www.tandfonline.com
I Wharf, MG Simard - Applied organometallic chemistry, 1992 - Wiley Online Library
The crystal and molecular structures of tris(p‐anisyl)tin acetate (1) (p‐anisyl = p‐methoxyphenyl) and trimesityltin acetate (2) (mesityl = 2,4,6‐trimethylphenyl) have been determined. …
Number of citations: 6 onlinelibrary.wiley.com
AV Zabula, AS Filatov, MA Petrukhina - Journal of Cluster Science, 2010 - Springer
The tetranuclear mixed-valent oxo-cluster [Sn II Sn IV O(O 2 CCF 3 ) 4 ] 2 (1) has been prepared by reacting SnCl 2 with AgO 2 CCF 3 in a sealed ampoule at 90 C. Alternatively, 1 was …
Number of citations: 9 link.springer.com
S Nagabrahmanandachari, KC Swamy - 1995 - nopr.niscpr.res.in
The reaction of tetraphenyltin with carboxylic acids leads to tin tetracarboxylates in nearly quantitative yields. These compounds have been characterized by elemental analysis, IR, 1 H, …
Number of citations: 13 nopr.niscpr.res.in
HR Kricheldorf, SM Weidner - Journal of Polymer Science, 2021 - Wiley Online Library
The catalytic potential of tin(II)acetate, tin(IV)acetate, dibutyltin‐bis‐acetate and dioctyl tin‐bis‐acetate was compared based on polymerizations of L‐lactide conducted in bulk at 160 or …
Number of citations: 10 onlinelibrary.wiley.com
Y Zhao, G Dong, L Duan, J Qiao, D Zhang, L Wang… - RSC …, 2012 - pubs.rsc.org
In order to study the impacts of precursors on solution-processed metal oxide films and the performance of their field-effect transistors (FETs), zinc acetate dehydrate and four different …
Number of citations: 73 pubs.rsc.org
R Czaya - … Section B: Structural Crystallography and Crystal …, 1972 - scripts.iucr.org
* The Dm values are not accurate owing to the extremely high sensitivity of these compounds to moisture and the subsequent hydrolysis. reflexions 0k0 for k odd indicated P2t or P21/m …
Number of citations: 9 scripts.iucr.org
B Kamenar, M Bruvo - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
a= 3" 572, c= 13" 16s. The intensities of the order lines did not change appreciably over the temperature range-196 C to>-56 C, which includes the temperature of-75 C (Mascarenhas, …
Number of citations: 9 scripts.iucr.org

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